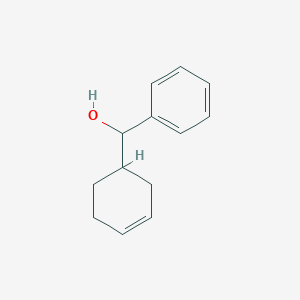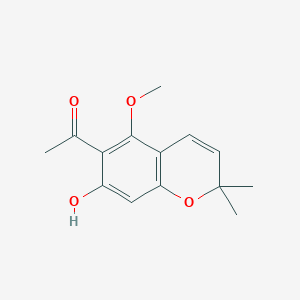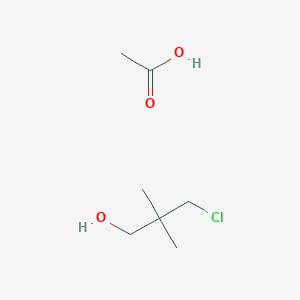
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol, also known as 3-chloro-2,2-dimethyl-1-propanol, is a chemical compound with the molecular formula C5H11ClO. It is characterized by the presence of a chloro group and a hydroxyl group attached to a branched carbon chain. This compound is used primarily as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-chloro-2,2-dimethylpropan-1-ol typically involves the chlorination of 2,2-dimethylpropan-1-ol. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: 2,2-dimethylpropan-1-ol.
Oxidation: 3-chloro-2,2-dimethylpropanoic acid.
Reduction: 2,2-dimethylpropane.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;3-chloro-2,2-dimethylpropan-1-ol involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2,2-dimethylpropionic acid: Similar structure but with a carboxyl group instead of a hydroxyl group.
2,2-Dimethyl-3-chloropropanol: Similar structure but with different positioning of the chloro group.
2,2-Dimethyl-3-chloropropanoic acid: Similar structure but with a carboxyl group.
Uniqueness
Acetic acid;3-chloro-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its branched structure also imparts distinct physical and chemical properties compared to linear analogs .
Eigenschaften
CAS-Nummer |
2163-55-5 |
|---|---|
Molekularformel |
C7H15ClO3 |
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
acetic acid;3-chloro-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H11ClO.C2H4O2/c1-5(2,3-6)4-7;1-2(3)4/h7H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
DZXCZLHJUZRPIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(CO)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


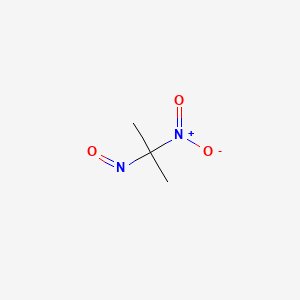
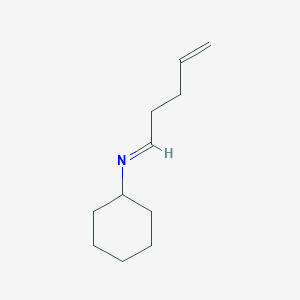
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
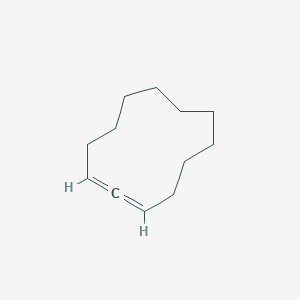
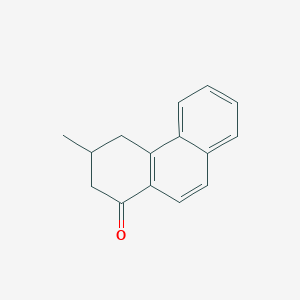
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
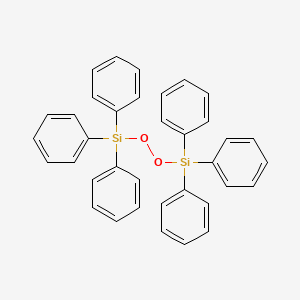
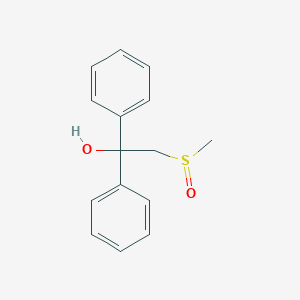
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)

